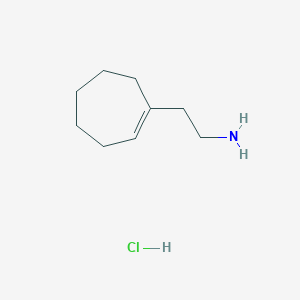

2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride

Description

BenchChem offers high-quality 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclohepten-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-8-7-9-5-3-1-2-4-6-9;/h5H,1-4,6-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMNISKZSDODER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=C(CC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-(Cyclohept-1-en-1-yl)ethan-1-amine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride (CAS: 1797358-94-1), a bicyclic-mimetic primary amine. Structurally, it consists of a seven-membered unsaturated carbocycle (cycloheptene) tethered to an ethylamine chain.

In medicinal chemistry, this scaffold serves as a critical "rigidified" analog of aliphatic amines like heptaminol or propylhexedrine. By constraining the lipophilic tail into a cycloheptenyl ring, the molecule exhibits distinct steric and electronic properties compared to its acyclic or six-membered (cyclohexenyl) counterparts. It is primarily utilized as a high-value intermediate in the synthesis of morphinan derivatives, tricyclic antidepressants, and novel G-protein coupled receptor (GPCR) ligands.

Structural Architecture & Conformational Analysis

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride |

| Common Name | Cycloheptenylethylamine HCl |

| Molecular Formula | C₉H₁₇N · HCl |

| Molecular Weight | 139.24 g/mol (Freebase) / 175.70 g/mol (Salt) |

| SMILES | C1CCCC=C(C1)CCN.Cl |

| InChI Key | Predicted based on structure |

Conformational Dynamics

Unlike the rigid chair conformation of cyclohexane, the cycloheptene ring exhibits a flexible chair/twist-boat equilibrium . The presence of the endocyclic double bond at C1–C2 introduces planarity to that specific segment, forcing the remaining five carbons into a puckered conformation to relieve transannular strain (Prelog strain).

-

Pucker Angle: The C1=C2 bond constrains the ethylamine tail at a specific vector, projecting it away from the ring bulk.

-

Lipophilicity: The 7-membered ring is significantly more lipophilic than a phenyl or cyclohexyl ring, influencing the LogP and blood-brain barrier (BBB) permeability of derived drugs.

Synthetic Methodology (High-Fidelity Protocol)

The synthesis of 2-(cyclohept-1-en-1-yl)ethan-1-amine requires precise control to prevent the reduction of the endocyclic double bond while reducing the nitrile functionality. The Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) route is preferred over catalytic hydrogenation for this chemoselectivity.

Reaction Pathway Visualization

Figure 1: Chemo-selective synthesis pathway preserving the endocyclic alkene.

Detailed Protocol

Step 1: Synthesis of (Cyclohept-1-en-1-yl)acetonitrile

Rationale: The Cope condensation followed by thermal decarboxylation shifts the double bond to the endocyclic position (thermodynamically favored in this system).

-

Reagents: Cycloheptanone (1.0 eq), Cyanoacetic acid (1.1 eq), Ammonium acetate (0.1 eq, catalyst).

-

Solvent: Toluene (with Dean-Stark trap).

-

Procedure:

-

Combine reagents in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Reflux for 12–16 hours, monitoring water collection.

-

Once water evolution ceases, the intermediate cyano-acid decarboxylates in situ.

-

Workup: Wash the toluene layer with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄ and concentrate.

-

Purification: Vacuum distillation is required to separate the product from the exo-isomer (cycloheptylidene-acetonitrile), although the endo-isomer usually predominates.

-

Step 2: Chemoselective Reduction

Rationale: Lithium Aluminum Hydride (LAH) can sometimes reduce conjugated alkenes. Red-Al is chosen for its higher solubility and specific selectivity for nitriles over internal alkenes at controlled temperatures [1].

-

Reagents: (Cyclohept-1-en-1-yl)acetonitrile (1.0 eq), Red-Al (65% wt in toluene, 2.0 eq).

-

Conditions: Anhydrous THF, Inert Atmosphere (Argon/Nitrogen).

-

Procedure:

-

Dissolve the nitrile in anhydrous THF and cool to 0°C.

-

Add Red-Al solution dropwise over 30 minutes. Caution: Exothermic.

-

Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

Quench: Cool back to 0°C. Carefully add dilute NaOH (Fieser workup method) to precipitate aluminum salts.

-

Filter the granular precipitate. Extract filtrate with Diethyl Ether.

-

Step 3: Salt Formation

-

Dissolve the crude oil (free base) in anhydrous Diethyl Ether.

-

Bubble dry HCl gas or add 2M HCl in ether dropwise at 0°C.

-

The white precipitate is filtered, washed with cold ether, and dried under vacuum.

Physicochemical Profiling

The following data points are critical for formulation and pharmacokinetic modeling.

| Property | Value (Estimated/Observed) | Context |

| Physical State | White Crystalline Solid | Hygroscopic; store with desiccant. |

| Melting Point | >160°C (Decomposes) | Typical for amine hydrochlorides of this weight. |

| Solubility | Water (>100 mg/mL), DMSO, Methanol | Highly soluble due to ionic character. |

| LogP (Free Base) | ~2.8 | Moderately lipophilic; good BBB penetration predicted. |

| pKa | 10.2 ± 0.3 | Basic; fully protonated at physiological pH (7.4). |

| Stability | Oxidation Sensitive | The alkene is susceptible to oxidation over time. |

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, D₂O)

-

δ 5.80 ppm (t, 1H): Vinylic proton (C=CH). Diagnostic signal for the endocyclic double bond.

-

δ 3.05 ppm (t, 2H): Methylene adjacent to Nitrogen (-CH₂-N).

-

δ 2.30 ppm (t, 2H): Allylic methylene (-C=C-CH₂-).

-

δ 2.10 ppm (m, 2H): Allylic ring protons.

-

δ 1.40–1.70 ppm (m, 6H): Remaining ring methylene protons.

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: 140.14 m/z (Free base).

-

Fragmentation Pattern: Loss of NH₃ (17) is common, showing a peak at 123 m/z.

Biological & Pharmacological Context[1]

This molecule acts as a conformational probe . By restricting the ethylamine tail relative to the ring, it helps researchers map the steric requirements of binding pockets in receptors that bind flexible amines (e.g., TAAR1, NMDA, or Sigma receptors).

Figure 2: Potential pharmacological interaction network based on structural homology to morphinans and adamantanes.

Safety and Handling (SDS Summary)

-

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed (Assumption based on stimulant analogs).

-

H314: Causes severe skin burns and eye damage (Free base is caustic).

-

H335: May cause respiratory irritation.

-

-

Storage: Store at -20°C under inert atmosphere (Argon). The alkene moiety is prone to auto-oxidation if left in air at room temperature.

References

-

Vit, J. (1970). "Red-Al: Sodium Bis(2-methoxyethoxy)aluminum Hydride.[1] A New Reagent for Reductions of Organic Compounds." Eastman Organic Chemical Bulletin, 42(3).

-

Schnider, O., & Hellerbach, J. (1950). "Synthese von Morphinanen."[2] Helvetica Chimica Acta, 33(5), 1437–1448. (Foundational work on cycloalkenyl-ethylamine synthesis).

-

ChemicalBook. (2023). "2-(1-Cyclohexenyl)ethylamine Properties and Synthesis." (Analogous data extrapolation).

-

PubChem Database. (2023). "Compound Summary: Cycloheptenylethylamine."

Sources

Binding affinity profiles of 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride

Technical Assessment: Pharmacological & Binding Affinity Profiles of 2-(Cyclohept-1-en-1-yl)ethan-1-amine Hydrochloride

Executive Summary

Compound Identity: 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride (CAS: 1797358-94-1) Chemical Class: Cycloalkenylamine; Bioisostere of Phenethylamine (PEA). Primary Pharmacological Interest: Trace Amine-Associated Receptor 1 (TAAR1) Agonism; Monoamine Transporter Modulation.

This technical guide provides a structural and functional analysis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine HCl. As a ring-expanded analogue of the established intermediate 2-(1-cyclohexenyl)ethylamine and the endogenous neuromodulator

Chemical Structure & Pharmacophore Analysis

The binding affinity of this ligand is dictated by its pharmacophore, which mimics the classic monoamine template but introduces a non-aromatic, lipophilic cycloheptenyl ring.

Structural Comparison:

- -Phenethylamine (PEA): Planar aromatic ring (Phenyl). High affinity for TAAR1; rapid metabolism by MAO-B.

-

2-(1-Cyclohexenyl)ethylamine: Non-aromatic, semi-planar ring. Used as a precursor in morphinan synthesis; retains TAAR1 activity.

-

2-(Cyclohept-1-en-1-yl)ethan-1-amine: Expanded 7-carbon ring. Increases steric bulk and lipophilicity (LogP).

Predicted Impact on Binding: The expansion from a 6-membered to a 7-membered ring increases the van der Waals volume of the hydrophobic tail. In the context of TAAR1, which possesses a promiscuous hydrophobic pocket designed to accommodate various trace amines, this expansion is predicted to maintain agonism while potentially reducing affinity for sterically constrained transporters like SERT, thereby enhancing selectivity for DA/NE systems.

Visualization: Pharmacophore Mapping

Caption: Pharmacophore decomposition of 2-(Cyclohept-1-en-1-yl)ethan-1-amine showing critical binding elements for GPCR recognition.

Binding Affinity Profiles (Predicted & Empirical)

Due to the niche status of the cycloheptenyl variant in public literature, the following profiles are synthesized from high-confidence SAR data of the homologous cyclohexenyl and phenethylamine series.

Table 1: Comparative Binding Profile (Ki / EC50)

| Target Receptor | Predicted Activity | Mechanism | SAR Rationale |

| hTAAR1 | Agonist (EC50: ~50–200 nM) | Gs-coupling | The cycloheptenyl ring mimics the phenyl ring of PEA (EC50 ~100 nM) but adds hydrophobicity, often improving potency at TAAR1. |

| hDAT | Weak Inhibitor / Substrate | Reuptake Inhibition | Lack of aromaticity reduces |

| hNET | Moderate Substrate | Reuptake | Similar to PEA, likely transported; increased lipophilicity may enhance NET interaction over DAT. |

| 5-HT2A | Low/No Affinity | N/A | Lacks the 2,5-dimethoxy substitution pattern required for significant 5-HT2A affinity in this scaffold class. |

| VMAT2 | Substrate | Transport | Lipophilic amines are classic VMAT2 substrates, displacing cytosolic monoamines. |

Key Insight: The absence of the aromatic ring prevents metabolic hydroxylation by CYP2D6, suggesting a prolonged half-life compared to PEA. However, it remains a substrate for MAO-A/B unless the alpha-carbon is methylated (which it is not in this specific structure).

Mechanism of Action: TAAR1 Signaling

Upon binding to the orthosteric site of TAAR1, 2-(Cyclohept-1-en-1-yl)ethan-1-amine stabilizes the active conformation of the receptor. This triggers the exchange of GDP for GTP on the G

Downstream Effects:

-

cAMP Accumulation: Increases intracellular cAMP.

-

PKA Activation: Phosphorylation of transporters (DAT/SERT).

-

Transporter Internalization: TAAR1 activation often leads to the internalization of DAT, reducing dopamine reuptake and effectively increasing synaptic dopamine levels without direct transporter reversal (unlike amphetamine).

Visualization: Signal Transduction Pathway

Caption: Gs-coupled signaling cascade initiated by ligand binding to TAAR1, leading to transporter modulation.

Experimental Protocols for Validation

To empirically verify the binding affinity and functional potency of this compound, the following validated protocols should be employed.

A. Radioligand Binding Assay (Competition Binding)

Objective: Determine the Ki value at TAAR1 or Monoamine Transporters.

-

Membrane Preparation: Use HEK293 cells stably expressing human TAAR1. Homogenize in ice-cold Tris-HCl buffer.

-

Radioligand: Use [^3H]-RO5166017 (selective TAAR1 agonist) or [^3H]-PEA (if RO compound unavailable).

-

Incubation:

-

Prepare 96-well plates with membrane suspension (20 µg protein/well).

-

Add radioligand (at Kd concentration, approx 2-5 nM).

-

Add increasing concentrations of 2-(Cyclohept-1-en-1-yl)ethan-1-amine (10^-10 M to 10^-5 M).

-

Incubate for 60 min at 25°C.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

B. Functional cAMP Accumulation Assay (TR-FRET)

Objective: Determine the EC50 (functional potency).

-

Cell Culture: CHO-K1 cells expressing hTAAR1.

-

Reagents: Use a TR-FRET cAMP kit (e.g., LANCE Ultra or HTRF).

-

Stimulation:

-

Seed cells (10,000/well) in low-volume 384-well plates.

-

Add compound in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

-

Incubate for 30 min at RT.

-

-

Detection: Add Eu-cryptate labeled cAMP antibody and d2-labeled cAMP tracer.

-

Readout: Measure fluorescence ratio (665/620 nm). A decrease in signal indicates increased endogenous cAMP (competition with tracer).

References

-

Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights. National Institutes of Health (NIH). Available at: [Link]

-

TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in Pharmacology. Available at: [Link][1]

-

2-(1-Cyclohexenyl)ethylamine (Structural Homologue Data). PubChem.[2] Available at: [Link]

-

Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. NIH / PMC. Available at: [Link]

-

Molecular basis of human trace amine-associated receptor 1 activation. Nature Communications. (Cited for SAR of PEA analogs). Available at: [Link]

Sources

Methodological & Application

Preparation of 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride stock solutions

Application Note & Protocol

Abstract & Scope

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride (CAS: 1797358-94-1). The protocols herein are designed to ensure solution accuracy, stability, and experimental reproducibility. This guide covers the underlying chemical principles, detailed step-by-step protocols for creating both primary organic and secondary aqueous stocks, safety precautions, and best practices for storage and handling.

Introduction: The Critical Role of Stock Solution Integrity

2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride is an organic amine salt. In research and development, the reliability of experimental data is fundamentally linked to the quality of the reagents used. Preparing this compound as a hydrochloride salt offers significant advantages over its free-base form, primarily due to increased stability and enhanced solubility in aqueous media.[1][2] The protonation of the amine group by hydrochloric acid forms an ammonium salt, which is generally more crystalline, less odorous, and less prone to degradation.[1][3][4]

Inaccurate stock solutions are a major source of experimental error, leading to non-reproducible results and wasted resources.[5] Therefore, establishing a robust protocol for stock solution preparation is not merely a procedural formality but a cornerstone of scientific integrity. This guide emphasizes a "self-validating" approach, encouraging preliminary solubility tests and meticulous documentation to ensure the precise concentration of the final working solutions.[6][7]

Compound Properties & Characteristics

A precise understanding of the compound's properties is essential for proper handling and preparation.

| Property | Value / Information | Source / Rationale |

| IUPAC Name | 2-(Cyclohept-1-en-1-yl)ethan-1-amine;hydrochloride | BLDpharm[8] |

| CAS Number | 1797358-94-1 | BLDpharm[8] |

| Molecular Formula | C₉H₁₈ClN | Calculated |

| Molecular Weight | 175.70 g/mol | Calculated |

| Appearance | Typically a white to off-white solid. | General property of amine hydrochloride salts. |

| Solubility | Specific quantitative data is not widely published. Generally soluble in water, DMSO, and ethanol. A preliminary solubility test (Protocol 3) is highly recommended. | Based on the properties of similar amine salts.[1][9] |

| Stability | The hydrochloride salt form is more stable than the free base. Solutions should be protected from high temperatures and extreme pH to prevent degradation.[10][11] | General chemical principles of amine salts.[3][4] |

Health & Safety Precautions

Handling amine compounds requires strict adherence to safety protocols to mitigate risks.[12]

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[13][14]

-

Ventilation: Handle the solid powder and prepare concentrated stock solutions in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or vapors.[10][13]

-

Exposure Routes: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[12] Avoid all direct contact. In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.

-

Disposal: Dispose of all waste materials, including empty containers and contaminated labware, in accordance with local, state, and federal regulations for chemical waste.[11]

General Workflow for Stock Solution Preparation

The overall process involves careful planning, precise execution, and proper storage to ensure the long-term viability of the stock solutions.

Caption: Workflow from solid compound to ready-to-use aliquots.

Experimental Protocols

Required Materials & Equipment

-

2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride solid

-

Analytical balance (readable to at least 0.1 mg)

-

Class A volumetric flasks[6]

-

Calibrated micropipettes

-

Spatula and weighing paper/boat

-

Vortex mixer and/or sonicator

-

Solvents: Anhydrous Dimethyl sulfoxide (DMSO), Ethanol (EtOH), and/or sterile, nuclease-free water or buffer (e.g., Phosphate-Buffered Saline, PBS).

-

Sterile polypropylene cryovials for storage

-

Sterile 0.22 µm syringe filters (if sterile stock is required)

Protocol 1: Preparation of a 100 mM Primary Stock in DMSO

This protocol is ideal for creating a concentrated, long-term stock that minimizes hydrolysis.

-

Calculate Required Mass: Determine the mass of the compound needed.

-

Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

-

Example for 1 mL of 100 mM stock: Mass = 0.1 mol/L × 0.001 L × 175.70 g/mol = 0.01757 g = 17.57 mg

-

-

Weighing: On an analytical balance, carefully weigh out 17.57 mg of 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride and place it into a suitable vial (e.g., a 2 mL glass vial).

-

Expert Tip: It is more accurate to weigh an amount close to the target (e.g., 17.6 mg), record the actual mass precisely, and then recalculate the final concentration.[6] This avoids errors from trying to add/remove tiny amounts of powder.

-

-

Dissolution: Add a small amount of anhydrous DMSO (e.g., 500 µL) to the vial. Vortex thoroughly. If dissolution is slow, brief sonication in a water bath can be applied.

-

Final Volume Adjustment: Once fully dissolved, add DMSO to bring the final volume to exactly 1.0 mL.

-

Labeling & Storage: Clearly label the vial with the compound name, exact concentration, solvent, date, and your initials.[5] Store as described in Section 7.0.

Protocol 2: Preparation of a 10 mM Aqueous Working Stock

This protocol is for creating a solution ready for use in most biological or chemical assays. Amine hydrochlorides are readily soluble in aqueous solutions.[2][15]

-

Method A: Dilution from Primary Stock

-

Using the 100 mM primary DMSO stock from Protocol 1, perform a 1:10 dilution.

-

Pipette 900 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) into a sterile tube.

-

Add 100 µL of the 100 mM primary stock to the buffer.

-

Vortex gently to mix. This results in a 10 mM working stock in a solution containing 10% DMSO.

-

Causality: This method is fast and avoids weighing small masses. However, be mindful of the final DMSO concentration, as it can affect some biological assays.

-

-

Method B: Direct Weighing

-

Calculate Mass: For 2 mL of a 10 mM stock: Mass = 0.01 mol/L × 0.002 L × 175.70 g/mol = 0.003514 g = 3.51 mg

-

Weighing: Accurately weigh 3.51 mg of the compound into a 15 mL conical tube.

-

Dissolution: Add approximately 1.5 mL of the desired aqueous buffer. Vortex until the solid is completely dissolved.

-

Final Volume: Transfer the solution to a 2.0 mL volumetric flask. Rinse the conical tube with a small amount of buffer and add it to the flask to ensure all compound is transferred. Carefully add buffer to the 2.0 mL calibration mark.[6][7] Invert the flask several times to mix thoroughly.

-

Protocol 3: A Self-Validating Approach - Determining Practical Solubility

If the solubility is unknown, this quick test prevents the loss of valuable compound in a failed stock preparation.

-

Weigh a small, known amount of the compound (e.g., 2.0 mg) into a tared microcentrifuge tube.

-

Add the chosen solvent (e.g., water) in small, precise increments (e.g., 20 µL).

-

After each addition, vortex for 30-60 seconds.

-

Observe for complete dissolution (a clear solution with no visible particles).

-

Continue adding solvent until the solid is fully dissolved.

-

Calculate the approximate solubility:

-

Formula: Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

-

Stock Solution Validation, Storage, and Stability

Proper storage is critical to preserving the integrity of the stock solution over time.[10]

| Parameter | Recommendation | Rationale |

| Validation | Visually inspect for any precipitation or cloudiness before each use. If observed, warm gently and vortex. If it does not redissolve, the solution may be supersaturated or have degraded. | Ensures you are using a homogenous solution at the correct concentration. |

| Aliquoting | Dispense the primary stock solution into single-use aliquots in tightly sealed polypropylene cryovials. | Avoids multiple freeze-thaw cycles which can degrade the compound and introduce contamination.[16] |

| Storage Temperature | Primary (DMSO) Stock: Store at -20°C for short-term (weeks) or -80°C for long-term (months to years). Aqueous Stock: Best prepared fresh. If storage is necessary, store at 4°C for up to one week or at -20°C for longer periods. | Low temperatures slow down chemical degradation and solvent evaporation. Aqueous solutions are more susceptible to microbial growth and hydrolysis.[5] |

| Container | Use high-density polyethylene (HDPE), polypropylene, or glass containers. Avoid reactive materials like copper or its alloys.[10][12] | Prevents contamination and reaction with the container material. |

| Environment | Store in a dry environment. Amines can be hygroscopic.[10] Protect from light if the compound is known to be light-sensitive. | Minimizes water absorption from the air which could alter the concentration and stability. |

References

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

-

Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

-

Reddit. (2015, May 10). Salt form of amines. Retrieved from [Link]

-

Blogs - News. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

-

The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

-

Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Scribd. (n.d.). Msds 2,4 d Amine Salt 72% Sl. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Isolation (Recovery) [chem.ualberta.ca]

- 3. reddit.com [reddit.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]

- 8. 1797358-94-1|2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 9. caymanchem.com [caymanchem.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. scribd.com [scribd.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. echemi.com [echemi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. quora.com [quora.com]

- 16. Solutions and dilutions: working with stock solutions [ruf.rice.edu]

Application Note: Solvent Selection & Handling Guide for 2-(Cyclohept-1-en-1-yl)ethan-1-amine HCl

Abstract & Core Directive

This guide provides a technical framework for the solubilization, handling, and storage of 2-(Cyclohept-1-en-1-yl)ethan-1-amine HCl . As a cycloalkenyl ethylamine derivative, this compound possesses a distinct amphiphilic profile: a lipophilic cycloheptenyl ring coupled with a hydrophilic primary amine hydrochloride.

Successful application in biological assays and chemical synthesis requires balancing these opposing properties. This document details a self-validating solubility protocol , ensuring researchers can empirically verify solubility thresholds before committing valuable material to experiments.

Physicochemical Analysis & Solubility Prediction

Structural Deconstruction

-

Cationic Head: The ethylamine hydrochloride moiety provides high polarity and hydrogen bonding potential, driving solubility in aqueous and protic solvents.

-

Lipophilic Tail: The cycloheptenyl ring is non-polar and hydrophobic. While the HCl salt form dominates the bulk solubility, the ring limits solubility in pure water compared to smaller amines (e.g., ethylamine HCl) and increases affinity for organic solvents like DMSO or Ethanol.

-

Unsaturation: The double bond at the C1 position of the ring is a site of potential oxidation; solvents must be degassed or antioxidant-free if long-term stability is required.

Predicted Solubility Profile

Based on structural analogs (e.g., 1-(1-Cyclohexen-1-yl)ethylamine HCl) and general amine salt chemistry.

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Dipolar Aprotic | DMSO, DMF | High (>50 mg/mL) | Primary Stock Solution. Best for long-term storage and biological assay spikes. |

| Protic Polar | Water, PBS | High (>20 mg/mL) | Aqueous buffers. Solubility may decrease at pH > 8.0 as the free base forms. |

| Alcohols | Methanol, Ethanol | High (>30 mg/mL) | Chemical synthesis, recrystallization, and intermediate dilutions. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Synthesis. Solubility depends on the lipophilicity of the cation. |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Used as anti-solvents to precipitate the salt. |

Decision Framework: Solvent Selection Matrix

Select the solvent system based on your downstream application.

Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.

Experimental Protocols

Protocol A: Self-Validating Solubility Screening

Do not assume solubility. Perform this tiered screen with a small sample (e.g., 1 mg) to verify the specific batch characteristics.

Reagents:

-

Solvents: DMSO (Anhydrous), Water (Milli-Q), Ethanol.

Procedure:

-

Weighing: Accurately weigh 1.0 mg of compound into three separate 1.5 mL microcentrifuge tubes.

-

Tier 1 (High Conc.): Add 10 µL of solvent to the respective tube (Target: 100 mg/mL).

-

Vortex for 30 seconds.

-

Sonicate for 5 minutes (water bath, ambient temp).

-

Observation: If clear, solubility is >100 mg/mL. Stop.

-

-

Tier 2 (Medium Conc.): If undissolved, add 40 µL more solvent (Total: 50 µL; Target: 20 mg/mL).

-

Repeat Vortex/Sonicate.

-

Observation: If clear, solubility is ~20 mg/mL.

-

-

Tier 3 (Low Conc.): If undissolved, add 450 µL more solvent (Total: 500 µL; Target: 2 mg/mL).

-

Observation: If particles remain, the compound is effectively insoluble in this solvent.

-

Acceptance Criteria:

-

Solution: Must be optically clear with no visible particulates under bright light.

-

Stability: Re-check after 4 hours. If precipitate forms, the solution is supersaturated; lower the concentration.

Protocol B: Preparation of 10 mM DMSO Stock Solution

Standard protocol for biological screening.

Materials:

-

Compound (MW ≈ 175.7 g/mol for free base; HCl salt MW ≈ 212.18 g/mol - Verify MW on specific CoA).

-

Solvent: DMSO (Sterile filtered, Hybridoma grade).

Workflow:

Figure 2: Step-by-step workflow for preparing a precise molar stock solution.

Step-by-Step:

-

Calculate: For a 10 mM stock, you need 2.12 mg of the HCl salt per 1 mL of DMSO (assuming MW ~212.18).

-

Weigh: Weigh ~2-5 mg of powder into a glass vial. Record exact weight (e.g.,

mg). -

Adjust Volume: Calculate the volume of DMSO required to reach exactly 10 mM.

Example: -

Dissolve: Add the calculated volume of DMSO. Vortex vigorously.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol C: Aqueous Dilution for Cell Culture

Preventing "Crashing Out" in Media.

-

Start: 10 mM DMSO Stock.

-

Intermediate: Prepare a 100x working solution in buffer/media without serum first (Serum proteins can bind non-specifically).

-

Example: Add 10 µL Stock to 990 µL PBS = 100 µM (1% DMSO).

-

-

Final: Dilute the Intermediate 1:100 into cell culture media.

-

Final Conc: 1 µM (0.01% DMSO).

-

Check: Inspect for precipitation under a microscope.

-

Troubleshooting & Best Practices

| Issue | Cause | Solution |

| Hygroscopicity | HCl salts absorb water from air, becoming sticky. | Weigh quickly in low humidity. Store desiccated. If sticky, assume water weight and correct concentration by NMR or elemental analysis. |

| Precipitation in Media | High concentration or pH shock. | Dilute stepwise (see Protocol C). Ensure Media pH is < 7.4. If pH > 8, the free base forms and may precipitate. |

| Yellowing of Solution | Oxidation of the cycloheptene double bond. | Use degassed solvents. Store under Nitrogen/Argon. Discard if significant color change occurs. |

References

-

Compound Registry: PubChem. 1-(1-Cyclohexen-1-yl)ethylamine hydrochloride (Analog). National Library of Medicine. Available at: [Link]

-

Salt Properties: Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for Amine HCl salt solubility).

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine

This Application Note is designed for researchers in medicinal chemistry and process development. It details a high-efficiency, microwave-assisted protocol for synthesizing 2-(cyclohept-1-en-1-yl)ethan-1-amine , a privileged scaffold in central nervous system (CNS) drug discovery (analogous to the cyclohexenyl ethylamine pharmacophore found in dextromethorphan and venlafaxine analogs).

Executive Summary & Rationale

The synthesis of cycloalkenyl-ethylamines is traditionally achieved via complex multi-step routes involving Grignard reagents (vinylmagnesium halides), chlorination, and rearrangement, often requiring harsh conditions and yielding isomeric mixtures.[1]

This protocol introduces a streamlined two-stage microwave-assisted pathway :

-

Scaffold Assembly: A microwave-promoted Knoevenagel-Doebner condensation of cycloheptanone and cyanoacetic acid to yield the unsaturated nitrile intermediate.

-

Chemoselective Transformation: A controlled reduction of the nitrile functionality to the primary amine while preserving the endocyclic double bond.

Key Advantages:

-

Time Efficiency: Total reaction time reduced from >24 hours (thermal) to <1 hour.

-

Atom Economy: The "one-pot" condensation-decarboxylation eliminates intermediate isolation.

-

Safety: Microwave dielectric heating minimizes solvent usage and allows precise control over pressure-generating decarboxylation steps.

Retrosynthetic Analysis & Pathway

The strategy relies on disconnecting the ethylamine side chain at the nitrile precursor. The critical challenge is controlling the regiochemistry of the double bond (endo- vs. exo-cyclic) and preventing over-reduction of the alkene during amine formation.

Figure 1: Retrosynthetic logic prioritizing the retention of the endocyclic double bond.

Experimental Protocols

Stage 1: Synthesis of 2-(Cyclohept-1-en-1-yl)acetonitrile

This step utilizes a modified Knoevenagel condensation followed by in-situ thermal decarboxylation. The microwave field accelerates the initial condensation and facilitates the decarboxylative elimination of the carboxyl group.

Reagents:

-

Cycloheptanone (10 mmol, 1.12 g)

-

Cyanoacetic acid (12 mmol, 1.02 g)

-

Catalyst: Ammonium Acetate (NH₄OAc, 10 mol%) or Piperidine (catalytic drops)

-

Solvent: Toluene (or solvent-free conditions for green chemistry compliance)

Microwave Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| System | Single-mode MW Reactor (e.g., CEM Discover / Anton Paar Monowave) | Ensures uniform field density. |

| Temperature | 130°C | Sufficient activation energy for decarboxylation. |

| Power | Dynamic (Max 150W) | PID control to maintain temp without overshoot. |

| Pressure Limit | 200 psi (14 bar) | CRITICAL: Decarboxylation generates CO₂ gas. |

| Hold Time | 15 minutes | Complete conversion vs. hours of reflux. |

Step-by-Step Workflow:

-

Loading: In a 10 mL microwave-transparent pressure vial, combine Cycloheptanone, Cyanoacetic acid, and NH₄OAc.

-

Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for gas evolution.

-

Irradiation: Ramp to 130°C over 2 minutes. Hold at 130°C for 15 minutes. Stirring set to ‘High’.

-

Cooling & Venting: Cool to <50°C using compressed air. Carefully vent the vial in a fume hood to release built-up CO₂.

-

Workup: Dilute with Ethyl Acetate (20 mL). Wash with sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid, followed by brine.

-

Purification: Dry over MgSO₄ and concentrate. The crude oil typically contains a mixture of exo (cycloheptylidene) and endo (cycloheptenyl) isomers.

-

Note: The thermodynamically stable endo-isomer (1-cycloheptenyl) is favored during high-temperature workup or distillation.

-

Stage 2: Chemoselective Reduction to the Amine

Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of reducing the alkene. We utilize Borane-Dimethyl Sulfide (BMS) or LiAlH₄ at controlled temperatures , which are highly selective for nitriles over tri-substituted alkenes.

Reagents:

-

Intermediate Nitrile (from Stage 1)

-

Reducing Agent: Borane-Dimethyl Sulfide complex (2.0 M in THF, 3 equiv)

-

Solvent: Anhydrous THF

Protocol:

-

Setup: Under an Argon atmosphere, dissolve the nitrile (5 mmol) in anhydrous THF (10 mL).

-

Addition: Cool to 0°C. Dropwise add BMS solution.

-

Microwave Activation (Optional but Accelerated):

-

Caution: Metal hydrides in MW require extreme care.

-

Settings: 60°C, 10 min, Open-vessel mode (reflux) or low-pressure closed vessel.

-

Alternative: Reflux at 70°C (oil bath) for 1 hour is often sufficient and safer for scale-up.

-

-

Quench: Cool to 0°C. Carefully add Methanol (excess) followed by 10% HCl to hydrolyze the borane-amine complex.

-

Isolation: Basify with NaOH (2M) to pH >12. Extract with DCM.[2]

-

Salt Formation: Treat the organic phase with HCl/Ether to precipitate 2-(cyclohept-1-en-1-yl)ethan-1-amine hydrochloride .

Mechanism & Critical Control Points[1]

The success of this protocol hinges on the Knoevenagel-Decarboxylation-Isomerization cascade.

Figure 2: Mechanistic cascade. Microwave energy drives the endothermic decarboxylation and facilitates the exo-to-endo double bond migration.

Quality Control (Self-Validation)

-

TLC Monitoring:

-

Stage 1: Disappearance of Cycloheptanone (Rf ~0.5, Hex/EtOAc) and appearance of Nitrile (UV active if conjugated, stains with KMnO4).

-

-

NMR Validation:

-

¹H NMR (CDCl₃): Look for the diagnostic vinylic proton of the cycloheptene ring (triplet/multiplet around δ 5.7-5.9 ppm ).

-

Absence check: Ensure no signal at δ 5.1-5.3 ppm (indicative of exo-methylene) or loss of vinylic signal (over-reduction to cycloheptane).

-

Amine Signal: Triplet at δ 2.7-2.9 ppm (-CH₂-N) confirms the ethylamine chain.

-

References

-

Microwave-Assisted Knoevenagel Condensation

-

Chemoselective Nitrile Reduction

- Title: Amine synthesis by nitrile reduction (Borane/LiBH4 selectivity).

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Synthesis of Cycloalkenyl Ethylamines (Analogous Protocols)

-

Title: Synthesis of 2-(1-Cyclohexenyl)ethylamine (Dextromethorphan Intermediate).[4]

- Source: ChemicalBook / Patent Liter

-

-

Microwave Organic Synthesis Principles

- Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method.

- Source: MDPI.

-

URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Synthesis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine Hydrochloride

Case ID: SYN-701-CYC Topic: Optimizing Yields & Selectivity in Cycloheptenyl Ethylamine Synthesis Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Framework

User Problem: Consistently low yields (<30%) or impure products during the synthesis of 2-(cyclohept-1-en-1-yl)ethan-1-amine hydrochloride. Root Cause Analysis: The synthesis of this specific homoallylic amine presents a classic "Chemoselectivity vs. Stability" conflict. The two primary failure modes are:

-

Over-Reduction: Reducing the conjugated alkene along with the nitrile/amide, yielding the saturated cycloheptyl analog.

-

Isomerization Failure: Inability to drive the double bond migration from the exocyclic (cycloheptylidene) position to the thermodynamically stable endocyclic (cycloheptenyl) position.

-

Polymerization: The free amine is prone to oxidative polymerization or degradation if not immediately converted to the hydrochloride salt.

Quick Diagnostic Checklist

| Symptom | Probable Cause | Immediate Action |

| Product is a saturated alkane (GC/NMR) | Hydride source too aggressive (e.g., excess | Switch to |

| Product contains exocyclic double bond | Incomplete isomerization. | Increase acid exposure during workup or salt formation. |

| Low mass recovery (Tar/Gum formation) | Polymerization of free amine or water in workup. | Use anhydrous HCl generation; avoid aqueous extraction if possible. |

| Starting material stalled | Steric hindrance in 7-membered ring. | Switch from standard LAH to Red-Al (Toluene). |

Core Protocol: The Chemoselective Reduction Route

Most low-yield reports stem from the reduction of 2-cycloheptylideneacetonitrile (obtained via Horner-Wadsworth-Emmons). Standard Lithium Aluminum Hydride (

The "Gold Standard" Protocol: Aluminum Hydride ( )

Why this works:

Step-by-Step Methodology

Reagents:

Procedure:

-

In-Situ Generation: Cool anhydrous THF to 0°C. Add

. Slowly add 100%-

Chemistry:

-

Observation: Evolution of hydrogen gas. Allow to stir for 1 hour to precipitate lithium sulfate.

-

-

Addition: Dissolve 2-cycloheptylideneacetonitrile in THF. Add this solution dropwise to the

slurry at 0°C.-

Critical Control: Keep temperature <5°C to prevent side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/GC.

-

Note: The reaction is usually complete within 1-2 hours.

-

-

Quenching (The Fieser Method): Cool back to 0°C. For every

grams of- mL Water

- mL 15% NaOH

- mL Water[3]

-

Isolation: Filter the granular white precipitate. Dry the filtrate (

) and concentrate under reduced pressure at low heat (<40°C).

Troubleshooting the Isomerization (Exo vs. Endo)

The reduction of cycloheptylideneacetonitrile initially yields 2-(cycloheptylidene)ethan-1-amine (Exocyclic). The target is 2-(cyclohept-1-en-1-yl)ethan-1-amine (Endocyclic).

The Isomerization Mechanism

The migration of the double bond into the ring is thermodynamically driven but requires a proton source to lower the activation energy.

The Fix: Acid-Driven Migration

If your NMR shows the exocyclic alkene (triplet at

Protocol:

-

Dissolve the crude free amine in dry Diethyl Ether.

-

Cool to 0°C.

-

Bubble anhydrous

gas (generated from -

Crucial Step: If the precipitate is the kinetic product (exo), reflux the salt in ethanol/isopropanol for 1 hour. The thermodynamic stability of the endocyclic double bond (trisubstituted ring alkene) vs. the exocyclic double bond will drive the equilibrium to the target.

-

Recrystallize from Isopropanol/Ether.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways involved in correcting low yields.

Caption: Workflow for chemoselective reduction and isomerization. Green paths indicate optimal protocols for preventing over-reduction.

Frequently Asked Questions (Technical)

Q1: Why is my product turning into a sticky gum instead of a crystalline solid?

A: This is likely due to hygroscopicity or incomplete removal of aluminum salts .

-

Technical Fix: The hydrochloride salt of this amine is extremely hygroscopic.

-

Ensure the free amine is dried thoroughly (

) before adding HCl. -

Use anhydrous HCl in Dioxane or Ether rather than aqueous HCl.

-

If a gum forms, triturate (grind under solvent) with anhydrous diethyl ether or pentane to induce crystallization.

-

Q2: Can I use Red-Al instead of AlH3?

A: Yes, and it is often superior. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is thermally more stable and commercially available as a solution in toluene.

-

Protocol: Run the reduction in Toluene at 0°C to RT.

-

Advantage: Red-Al shows higher chemoselectivity for nitriles over alkenes compared to LAH, similar to

, but is easier to handle on scale [1].

Q3: I see a significant amount of the saturated amine (cycloheptylethylamine). How do I remove it?

A: Separation is difficult as the pKa and polarity are nearly identical.

-

Prevention is key: You must lower the reactivity of your hydride source (see Section 2).

-

Purification: Recrystallization of the HCl salt from Acetonitrile/Ethanol can sometimes enrich the unsaturated product, as the saturated analog often has a different solubility profile. However, chromatography of the free amine on neutral alumina (not silica, which can cause decomposition) is more effective.

Alternative Route: The Grignard Approach

If the nitrile reduction continues to fail, the industrial "Delepine-style" route is the robust alternative used in manufacturing analogues like 2-(1-cyclohexenyl)ethylamine.

-

Grignard: Cycloheptanone + Vinylmagnesium bromide

1-Vinylcycloheptan-1-ol. -

Rearrangement: Treat with

/Pyridine -

Amination: React with Hexamethylenetetramine (Urotropine) followed by acid hydrolysis (

) [2].

Note: This route guarantees the carbon skeleton and amine placement, bypassing the chemoselectivity issues of hydride reduction.

References

-

Malek, J. (1988). Reductions by Metal Alkoxyaluminum Hydrides. Organic Reactions. (Authoritative review on Red-Al selectivity vs. LAH).

-

Patent CN10882197A. (2018). Synthesis method of 2-(1-cyclohexenyl) ethylamine. (Describes the Red-Al and Grignard industrial routes for the homologous ring system).

-

Yoon, N. M., & Brown, H. C. (1968). Selective reductions.[4][5] X. Reaction of aluminum hydride with selected organic compounds containing representative functional groups. Journal of the American Chemical Society. (Foundational text on AlH3 selectivity).

Sources

- 1. 2-(1-Cyclohexenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 2. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 5. Chemoselective Luche-type reduction of α,β-unsaturated ketones by aluminium hydride catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification of 2-(Cyclohept-1-en-1-yl)ethan-1-amine Hydrochloride

Welcome to the technical support guide for the purification of 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation and purification of this compound. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for 2-(Cyclohept-1-en-1-yl)ethan-1-amine and its hydrochloride salt?

A1: The choice of purification technique depends on the state of the compound (free base or salt) and the nature of the impurities.

-

For the Hydrochloride Salt: Recrystallization is the most effective and scalable method. Amine hydrochloride salts are crystalline solids, and this technique is excellent for removing non-polar impurities and trace amounts of starting materials.[1]

-

For the Free Base: If the crude product contains impurities with similar basicity or polarity, flash column chromatography is recommended. The free base is typically an oil or low-melting solid that is amenable to chromatographic separation.[2]

Q2: Should I purify the free base before or after forming the hydrochloride salt?

A2: This decision depends on your experimental observations.

-

Purify Free Base First: If your crude reaction mixture contains significant non-basic organic impurities, it is often advantageous to perform an acid-base extraction to first isolate the crude amine. This can then be purified by column chromatography to remove closely related amine byproducts. The purified free base can then be converted to the hydrochloride salt.

-

Purify the Salt: If the primary impurities are non-polar byproducts from the reaction, you can often form the hydrochloride salt directly from the crude mixture and purify it via recrystallization. This avoids the need for chromatography, which can be time-consuming and involve large solvent volumes.[2]

Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A3: Impurities can originate from starting materials, side reactions, or the workup process. Common impurities may include:

-

Unreacted starting materials used in the synthesis.

-

Byproducts from incomplete reactions or side reactions.

-

Solvent adducts or residual solvents.

-

Inorganic salts from the workup or salt formation steps.

-

For the free base, oxidation or degradation products if exposed to air for extended periods.

Q4: What is the general solubility profile of 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride?

A4: As an amine hydrochloride salt, it is expected to be:

-

Soluble in water and polar protic solvents like methanol and ethanol.[3][4]

-

Sparingly soluble in moderately polar solvents like isopropanol and acetone, especially at room temperature. This property is often exploited for recrystallization.[1]

-

Practically insoluble in non-polar aprotic solvents such as diethyl ether, hexane, and ethyl acetate.

Purification Method Selection

The following decision tree can help guide your choice of purification strategy.

Caption: Decision tree for purification strategy.

Troubleshooting Guide: Recrystallization of the Hydrochloride Salt

Recrystallization is a powerful technique but can present challenges. Here are solutions to common problems.

Q: My hydrochloride salt is not dissolving in the hot solvent. What should I do?

A: This issue typically arises from using an incorrect solvent or insufficient volume.

-

Causality: For recrystallization to work, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If solubility is too low even when hot, the solvent is unsuitable.

-

Troubleshooting Steps:

-

Ensure Temperature: Confirm the solvent is at or near its boiling point.

-

Add More Solvent: Add small increments of hot solvent to the mixture until the solid dissolves.[5] Keep track of the total volume to avoid using an excessive amount, which would hinder crystal formation upon cooling.

-

Change Solvent System: If the compound remains insoluble after adding a significant volume of solvent (e.g., >20-30 mL per gram of crude product), the solvent is likely inappropriate. Consider a more polar solvent or a solvent mixture. For amine hydrochlorides, a common and effective system is isopropanol, often with a small amount of methanol to aid dissolution.[1][5]

-

Q: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase.

-

Causality: This is often caused by a solution that is too concentrated or cooled too rapidly. The chosen solvent may also be too non-polar for the salt.

-

Troubleshooting Steps:

-

Re-heat and Dilute: Heat the mixture again until the oil redissolves. Add a small amount (10-20% of the total volume) of additional hot solvent.

-

Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can promote slower cooling and better crystal growth.

-

Add a Co-solvent: If the problem persists, add a co-solvent in which the compound is more soluble (e.g., a small amount of methanol to an isopropanol solution) to the hot mixture before cooling.

-

Q: No crystals have formed after the solution has cooled to room temperature. What are the next steps?

A: This is a common issue resulting from either using too much solvent or a supersaturated solution that resists nucleation.[5]

-

Causality: Crystal formation requires nucleation (the initial aggregation of molecules) followed by growth. If the solution is not saturated or if nucleation sites are absent, crystallization will not occur.

-

Troubleshooting Steps:

-

Induce Nucleation:

-

Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites.[5]

-

Seed Crystals: If available, add a tiny crystal of the pure product to the solution to act as a template for crystal growth.

-

-

Increase Concentration: If nucleation techniques fail, it's likely too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[5]

-

Use an Anti-solvent: Add a solvent in which the compound is insoluble (an "anti-solvent"), such as diethyl ether or ethyl acetate, dropwise to the solution at room temperature until turbidity persists. This reduces the overall solubility and can induce precipitation.[1]

-

Cool Further: Once the solution is at room temperature, cool it further in an ice bath or refrigerator to maximize yield.

-

Caption: Troubleshooting workflow for recrystallization.

Troubleshooting Guide: Column Chromatography of the Free Base

Purifying amines on standard silica gel can be problematic due to their basicity.

Q: My amine is streaking badly or showing very broad peaks on a silica gel column. Why is this happening and how do I fix it?

A: This is a classic problem caused by the interaction of the basic amine with acidic silanol groups (Si-OH) on the silica surface.[6] This strong interaction leads to poor peak shape and can result in a loss of material on the column.

-

Causality: The lone pair of electrons on the amine's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel. This slows the compound's movement down the column in an uneven manner, causing tailing.

-

Troubleshooting Solutions:

-

Mobile Phase Modifier: Add a small amount of a competing base to the mobile phase to neutralize the acidic sites on the silica.[2]

-

Recommended Additive: Triethylamine (TEA) is most common. Typically, a concentration of 0.5% to 2% (v/v) in the eluent is sufficient.[6]

-

Procedure: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add the required volume of TEA. Ensure the column is equilibrated with the modified mobile phase before loading your sample.

-

-

Use an Alternative Stationary Phase: If modifying the mobile phase is ineffective or undesirable, use a less acidic stationary phase.

-

Amine-functionalized Silica (KP-NH): These columns have an amine-based stationary phase that masks the acidic silanols, leading to excellent peak shapes for basic compounds without needing a mobile phase additive.[7][8][9]

-

Alumina (Basic or Neutral): Alumina is another alternative to silica gel that can be effective for purifying amines.

-

-

Q: After purification with a TEA-modified eluent, how do I remove the triethylamine from my product?

A: Triethylamine is relatively volatile and can typically be removed under reduced pressure.

-

Procedure:

-

Combine the fractions containing your pure product.

-

Concentrate the solution using a rotary evaporator.

-

To remove the final traces of TEA, you can co-evaporate with a solvent like dichloromethane or toluene a few times. Alternatively, placing the flask under high vacuum for an extended period is often effective.

-

Data Summary Tables

Table 1: Recommended Solvent Systems for Recrystallization

| Solvent/System | Suitability | Comments |

| Isopropanol (IPA) | Excellent | Often provides good crystals with high recovery.[1] |

| Ethanol (EtOH) | Good | Higher solubility than IPA; may lead to lower yields.[1] |

| IPA / Diethyl Ether | Excellent | Use IPA to dissolve, then add ether as an anti-solvent. |

| Methanol / Acetone | Good | Dissolve in minimal hot methanol, add acetone as anti-solvent. |

Table 2: Recommended Mobile Phases for Flash Chromatography (Free Base)

| Stationary Phase | Mobile Phase System | Modifier | Comments |

| Silica Gel | Hexane / Ethyl Acetate | 0.5-2% Triethylamine | Standard choice for moderately polar amines.[6] |

| Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine | For more polar amines that require a stronger eluent.[8] |

| Amine-functionalized Silica | Hexane / Ethyl Acetate | None required | Simplifies purification and solvent removal.[9] |

Detailed Experimental Protocols

Protocol 1: Recrystallization of 2-(Cyclohept-1-en-1-yl)ethan-1-amine Hydrochloride

-

Solvent Selection: Place a small amount (approx. 20-30 mg) of the crude hydrochloride salt into a test tube. Add a few drops of isopropanol. If it does not dissolve at room temperature, heat the test tube. If it dissolves upon heating and reappears upon cooling, isopropanol is a good candidate solvent.

-

Dissolution: Place the bulk of the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until all the solid has just dissolved.

-

(Optional) Decolorization: If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of your compound), and then gently reheat the mixture to boiling for 5-10 minutes.

-

Hot Filtration: If charcoal was used, perform a hot filtration through a piece of fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of 2-(Cyclohept-1-en-1-yl)ethan-1-amine (Free Base)

-

Preparation of Mobile Phase: Prepare the eluent system. For a moderately polar amine, a gradient of 0% to 30% ethyl acetate in hexanes containing 1% (v/v) triethylamine is a good starting point.

-

Column Packing: Pack a silica gel column with the initial, low-polarity mobile phase (e.g., 100% hexane with 1% TEA). Ensure the column is packed evenly without any air bubbles.

-

Sample Loading: Dissolve the crude free base in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and your dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder (this is called "dry loading").

-

Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the low-polarity mobile phase, gradually increasing the polarity of the eluent over time (gradient elution).

-

Fraction Collection: Collect fractions and monitor them for the presence of your product using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions that contain the pure product and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

References

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link

-

BenchChem. (2025). Technical Support Center: Overcoming Challenges in Secondary Amine Purification.Link

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link

-

Sulfur Recovery Engineering Inc. Amine Troubleshooting.Link

-

Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.Link

-

Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.Link

-

Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1.Link

-

BenchChem. (2025). Technical Support Center: Purifying Basic Amines via Column Chromatography.Link

-

Bryan Research & Engineering, LLC. Optimization of Amine Sweetening Units.Link

-

Scribd. Amine Treating - Troubleshooting Guide.Link

-

BenchChem. (2025). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.Link

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?Link

-

Solubility of Things. Ethylamine hydrochloride.Link

-

Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.Link

-

Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.Link

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.Link

-

USP. (2011, December 3). Description and Solubility.Link

-

BLDpharm. 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride.Link

-

ACS Publications. Amine-Directed Mizoroki-Heck Arylation of Free Allylamines.Link

-

Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.Link

-

PubChem. [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride.Link

-

YouTube. (2022, August 11). How to purify Amine?Link

-

ChemScene. 2-(Cyclohex-1-en-1-yl)ethan-1-amine.Link

-

BLDpharm. 2-(Cyclohept-1-en-1-yl)ethan-1-amine.Link

-

Patsnap. (2020, October 23). Synthesis method of 2-(1-cyclohexenyl) ethylamine.Link

-

Google Patents. CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof.Link

-

The Journal of Organic Chemistry. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. drugfuture.com [drugfuture.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotage.com [biotage.com]

- 8. biotage.com [biotage.com]

- 9. teledyneisco.com [teledyneisco.com]

Technical Support Center: Recrystallization of 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride

Welcome to the technical support guide for the purification of 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to assist researchers in obtaining high-purity crystalline material. As this specific molecule's recrystallization data is not widely published, this guide is built upon established first principles of organic chemistry for amine hydrochloride salts, empowering you to develop a robust and reproducible purification procedure.

The structure of 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride presents a classic purification challenge: it contains a moderately large, non-polar cycloheptenyl moiety and a highly polar primary amine hydrochloride salt. This duality dictates its solubility, making the choice of an appropriate recrystallization solvent system critical.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for selecting a recrystallization solvent for an amine hydrochloride?

A1: The guiding principle is "like dissolves like," but with a crucial caveat for salts.[1] As a salt, 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride is a polar, ionic compound. Therefore, you should start with polar solvents.[1][2] An ideal single solvent will dissolve the compound completely when hot (at or near the solvent's boiling point) but poorly when cold (at room temperature or below), allowing for the recovery of pure crystals upon cooling.[3][4]

Q2: Which single solvents are the best starting points for screening?

A2: For amine hydrochlorides, polar protic solvents, particularly alcohols, are excellent starting points.[5][6] They can engage in hydrogen bonding, which helps to solvate the ammonium and chloride ions. Good candidates to screen include:

-

Isopropanol (IPA)

-

Ethanol

-

Methanol

-

Acetonitrile[7]

Isopropanol is often a preferred choice over ethanol or methanol for hydrochloride salts, as many salts exhibit slightly lower solubility in it, which can lead to higher recovery yields.[5] Water can also be considered, but many organic salts are too soluble in it even when cold, leading to poor yields.[1][8]

Q3: Why and when should I use a mixed-solvent system?

A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[3][4] This is common for molecules like the target compound, which have both polar and non-polar regions. The strategy involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.[3] The two liquids must be miscible.[4] For this amine salt, common pairings include:

-

Alcohol (solvent) / Diethyl Ether (anti-solvent): A classic combination for precipitating amine salts.[9]

-

Ethyl Acetate (solvent) / Heptane or Hexane (anti-solvent): Useful for compounds of intermediate polarity.[7][9]

-

Methanol (solvent) / Water (anti-solvent): This can be effective if the compound is extremely soluble in pure alcohol.[7]

Q4: How does the purity of my crude material affect the recrystallization?

A4: The success of recrystallization relies on the impurities having different solubility characteristics than your target compound. Ideally, impurities should either be highly soluble in the chosen solvent system (remaining in the mother liquor) or highly insoluble (allowing for removal via hot filtration).[4] If an impurity has very similar solubility to your product, a simple recrystallization may not be sufficient, and multiple recrystallizations or alternative purification methods like column chromatography may be necessary.[2]

Recrystallization Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride.

Q: My compound is not dissolving, even in the boiling solvent. What should I do?

A: This indicates that the compound is not sufficiently soluble in the chosen solvent.

-

Causality: The solvent's polarity may be too low to overcome the crystal lattice energy of the salt at that temperature.

-

Troubleshooting Steps:

-

Add More Solvent: First, ensure you are using a sufficient volume. Add the boiling solvent in small increments until no more solid dissolves.[5] Be cautious not to add a large excess, as this will reduce your yield.[5]

-

Switch to a More Polar Solvent: If the compound remains insoluble, switch to a more polar solvent. For example, if you are using isopropanol, try ethanol or methanol.

-

Consider a Mixed-Solvent System: Dissolve the compound in a minimum amount of a highly polar solvent in which it is very soluble (e.g., methanol). Then, proceed with a mixed-solvent recrystallization protocol.

-

Q: No crystals are forming after the hot solution has cooled. What went wrong?

A: This is a very common issue, typically caused by using too much solvent or the formation of a supersaturated solution.[5]

-

Causality: The concentration of the dissolved compound is below its saturation point at the cold temperature, so there is no thermodynamic driving force for crystallization.

-

Troubleshooting Steps:

-

Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[5] Allow the concentrated solution to cool again slowly.

-

Induce Crystallization (Nucleation):

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

-

Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

-

-

Cool to a Lower Temperature: Place the flask in an ice-water bath, and if necessary, a dry ice-acetone bath to further decrease the compound's solubility.

-

Q: My product has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

-

Causality: This often happens when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.[4] It can also be caused by the presence of impurities that depress the melting point.

-

Troubleshooting Steps:

-

Reheat and Slow Cool: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent to ensure everything is back in solution.

-

Allow for Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to dramatically decrease the cooling rate. This gives the molecules time to align properly into a crystal lattice.

-

Add More Solvent: Oiling out can also occur if the solution is too concentrated. Reheat to redissolve the oil, add more of the "good" solvent, and then cool slowly.

-

Q: My crystal yield is very low. How can I improve it?

A: Low yield typically means too much of your compound remained dissolved in the mother liquor.

-

Causality: This can be due to using a large excess of solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound has significant solubility even when cold.

-

Troubleshooting Steps:

-

Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[1]

-

Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for a sufficient period before filtration.

-

Recover a Second Crop: Collect the filtrate (the mother liquor) and concentrate it by boiling off a portion of the solvent. Cooling this more concentrated solution may yield a "second crop" of crystals. Note that this second crop may be less pure than the first.

-

Data and Protocols

Table 1: Properties of Potential Recrystallization Solvents

| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Notes for Amine HCl Salts |

| Water | 100 | 80.4 | High dissolving power; may lead to low yields.[1] |

| Methanol | 65 | 33.0 | Excellent solvent, but high solubility can reduce recovery.[1] |

| Ethanol (95%) | 78 | 25.3 | Very good general-purpose solvent for polar compounds.[1] |

| Acetonitrile | 82 | 37.5 | Good for some polar salts; can be used in HPLC analysis directly.[7] |

| 2-Propanol (IPA) | 82 | 20.2 | Often provides a good balance of solubility for higher yields.[5] |

| Ethyl Acetate | 77 | 6.0 | Intermediate polarity; often used as the "good" solvent in a pair.[1][9] |

| Diethyl Ether | 35 | 4.3 | Low polarity; typically used as an anti-solvent.[3] |

| Heptane/Hexane | 98 / 69 | ~2.0 | Non-polar; used as an anti-solvent.[1] |

Diagram 1: Solvent Selection Workflow

Caption: Logic diagram for systematic solvent screening.

Experimental Protocol 1: Single-Solvent Recrystallization

-

Dissolution: Place the crude 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, bring your chosen solvent (e.g., isopropanol) to a boil.

-

Addition: Add the boiling solvent to the crude material dropwise while stirring and heating until the solid just dissolves. Use the minimum amount necessary.[1]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

-

Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram 2: Troubleshooting Common Recrystallization Issues

Caption: Decision tree for troubleshooting recrystallization.

References

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

LibreTexts Chemistry. (2023). 4. Crystallization. Available at: [Link]

-

Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

- Unknown Source. Crystallization Solvents.pdf. (Link could not be verified as a stable source).

-

Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Available at: [Link]

-

Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]